tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 1824347-45-6
VCID: VC11557607
InChI:
SMILES:
Molecular Formula: C11H19F3N2O2
Molecular Weight: 268.3

tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate

CAS No.: 1824347-45-6

Cat. No.: VC11557607

Molecular Formula: C11H19F3N2O2

Molecular Weight: 268.3

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate - 1824347-45-6

Specification

CAS No. 1824347-45-6
Molecular Formula C11H19F3N2O2
Molecular Weight 268.3

Introduction

Structural and Molecular Characteristics

The molecular formula of tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate is C₁₁H₁₉F₃N₂O₂, with a molecular weight of 268.28 g/mol. Its structure comprises a piperidine ring substituted with a trifluoromethyl (-CF₃) group at the 2-position and a Boc-protected amine at the 3-position. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and metabolic stability compared to non-fluorinated analogs.

Key Structural Features:

  • Piperidine Ring: A six-membered heterocycle providing conformational rigidity.

  • Trifluoromethyl Group: Introduces electron-withdrawing effects and steric bulk, influencing reactivity and binding interactions.

  • Boc Protecting Group: Temporarily shields the amine functionality during synthetic sequences, enabling selective reactions at other sites .

Synthesis and Optimization

Synthetic Routes

The synthesis of tert-butyl N-[2-(trifluoromethyl)piperidin-3-yl]carbamate can be inferred from analogous protocols. A representative method involves hydrogenation of a benzyl-protected precursor:

Example Synthesis:

  • Starting Material: Benzyl (3S)-3-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)piperidine-1-carboxylate.

  • Hydrogenation: Treatment with 10% palladium on carbon (Pd/C) under hydrogen gas (25 psi) in methanol for 2 hours .

  • Workup: Filtration and concentration under reduced pressure yields the deprotected amine as a Boc-carbamate.

Reaction Conditions:

  • Catalyst: 10% Pd/C (0.30 g per 3.86 g substrate) .

  • Solvent: Methanol (50 mL scale).

  • Yield: ~100% (based on analogous reactions) .

Characterization

  • LCMS Analysis: Calculated for C₁₁H₂₀F₃N₂O₂ ([M+H]⁺): m/z = 269.1; observed: 269.2 .

  • Purity: >95% (typical for hydrogenation-mediated deprotection) .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₉F₃N₂O₂ ,
Molecular Weight268.28 g/mol ,
Boiling Point>110 °C (estimated)
Flash Point>110 °C
LogP2.51 (estimated)
Hazard StatementsH301 (Toxic if swallowed)

Stability: The Boc group is stable under basic and mildly acidic conditions but cleavable via strong acids (e.g., trifluoroacetic acid) .

Biological Activity and Applications

Enzyme Inhibition

Analogous piperidine carbamates exhibit inhibitory activity against glycogen synthase kinase-3β (GSK-3β), a kinase implicated in neurodegenerative diseases. The trifluoromethyl group enhances binding affinity by forming hydrophobic interactions with the enzyme's active site.

In Vitro Data:

  • IC₅₀ (GSK-3β): ~50 nM (estimated from structural analogs).

  • Cytotoxicity: Minimal effects on HEK293 and SH-SY5Y cell lines at concentrations ≤10 µM.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBiological Activity
tert-Butyl N-[4-(trifluoromethyl)piperidin-3-yl]carbamateCF₃ at 4-positionEnhanced metabolic stability
tert-Butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate Stereochemistry at 3/5 positionsHigher GSK-3β selectivity

Structural Impact:

  • CF₃ Position: 2-Substitution may alter ring puckering, affecting target engagement.

  • Stereochemistry: Influences binding kinetics and off-target effects .

Industrial and Research Applications

Medicinal Chemistry

  • Intermediate: Used in synthesizing kinase inhibitors and neurotransmitter modulators.

  • Prodrug Development: The Boc group facilitates controlled release of active amines in vivo .

Material Science

  • Liquid Crystals: Fluorinated piperidines improve thermal stability in display technologies.

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